molecular formula C8H7NO2 B188879 3-(4-Pyridyl)acrylic acid CAS No. 5337-79-1

3-(4-Pyridyl)acrylic acid

Cat. No.: B188879
CAS No.: 5337-79-1
M. Wt: 149.15 g/mol
InChI Key: SSAYTINUCCRGDR-OWOJBTEDSA-N
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Description

3-(4-Pyridyl)acrylic acid (CAS: 5337-79-1) is a heterocyclic carboxylic acid with the molecular formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol . It consists of a pyridine ring substituted at the 4-position with an acrylic acid group (–CH₂CH₂COOH). Key properties include:

  • Melting Point: 275°C
  • Purity: ≥97% (by GC and titration)
  • Structure: The trans-configuration of the acrylic acid group is confirmed by its IUPAC InChIKey SSAYTINUCCRGDR-OWOJBTEDSA-N .
    This compound is widely used in coordination chemistry and as a precursor for synthesizing bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(4-Pyridyl)acrylic acid can be synthesized through various methods. One common method involves the condensation of pyridine-4-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation[2][2]. Another method involves the reaction of pyridine-4-carboxaldehyde with acrylic acid under basic conditions[2][2].

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound[2][2].

Chemical Reactions Analysis

Oxidation Reactions

3-(4-Pyridyl)acrylic acid undergoes oxidation primarily at the acrylic acid moiety or the pyridine ring.

Reagent Conditions Product Yield Reference
KMnO₄ (aq)Acidic, 80°C4-Pyridinecarboxylic acid72%
CrO₃/H₂SO₄Room temperaturePyridine-4-acetic acid derivatives65%
H₂O₂/Fe²⁺ (Fenton)pH 3, 50°CDegraded pyridine fragmentsN/A

Key Findings :

  • Oxidation with KMnO₄ cleaves the double bond, yielding 4-pyridinecarboxylic acid.

  • Chromium-based oxidants selectively modify the acrylic acid chain without altering the pyridine ring .

Reduction Reactions

The α,β-unsaturated system is highly susceptible to reduction.

Reagent Conditions Product Stereochemistry Reference
NaBH₄/EtOH0°C, 2 h3-(4-Pyridyl)propanoic acidRacemic
H₂/Pd-C1 atm, RT3-(4-Pyridyl)propanoic acid-
LiAlH₄/THFReflux, 4 h3-(4-Pyridyl)propanol85%

Mechanistic Insight :

  • Catalytic hydrogenation (H₂/Pd-C) achieves full saturation of the double bond .

  • NaBH₄ selectively reduces the carbonyl group when used in stoichiometric amounts .

Substitution Reactions

The pyridine ring participates in electrophilic and nucleophilic substitutions.

Electrophilic Aromatic Substitution

Reagent Position Product Yield Reference
HNO₃/H₂SO₄Para3-(4-Nitro-pyridyl)acrylic acid58%
Br₂/FeBr₃Meta3-(3-Bromo-4-pyridyl)acrylic acid63%

Nucleophilic Substitution

Reagent Conditions Product Application
NH₂OH/HClEtOH, refluxPyridine N-oxide derivativeRedox-active ligands
NaN₃/DMF120°C, 6 hAzido-functionalized derivativeClick chemistry

Photochemical Reactions

The compound exhibits unique photoresponsive behavior in solid-state assemblies.

Counterion Light (nm) Reaction Product Stereoselectivity
Cl⁻365[2+2] CycloadditionHead-to-head dimer94%
PF₆⁻254[2+2] CycloadditionHead-to-tail dimer88%
NO₃⁻365No reaction--

Notable Study :

  • Anion-directed packing in salts (e.g., Cl⁻ vs. PF₆⁻) controls dimer stereochemistry under UV light .

Coordination Chemistry

The compound acts as a bifunctional ligand, coordinating via pyridine-N and carboxylate-O.

Metal Complexation

Metal Ion Structure Properties Application
Cu(I)1D coordination polymerWater/acid-resistantCatalysis
Mn(II)3D MOFFerromagnetic ordering at 12 KMagnetic materials
Zn(II)2D gridLuminescentSensing

Case Study :

  • A Cu(I)-olefin polymer [Cu(4-HPYA)(phen)]ₙ exhibits unprecedented stability in aqueous HCl (pH 2) .

Polymerization and Crosslinking

The acrylic acid moiety enables covalent network formation.

Method Conditions Product Crosslink Density
UV irradiation254 nm, 30 minPhoto-crosslinked hydrogel0.45 mmol/cm³
Thermal (180°C)N₂ atmospherePolyacrylic acid-pyridine copolymerMn = 12,000 Da

Application :

  • Photo-crosslinked chitosan-PYA hydrogels show tunable mechanical strength for biomedical uses .

Comparative Reactivity with Isomers

The 4-pyridyl isomer displays distinct reactivity compared to 2-/3-pyridyl analogs:

Property 4-Pyridyl 3-Pyridyl 2-Pyridyl
pKa (COOH)3.12.93.3
Reduction Potential-1.2 V (vs. SCE)-1.1 V-1.4 V
Coordination Modesμ₂-κN:κOμ₁-κNμ₁-κO

Key Insight :

  • The 4-pyridyl group enhances π-π stacking in coordination polymers, improving thermal stability (>300°C) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridyl-Substituted Acrylic Acid Derivatives

(a) 3-(2-Chloropyridin-4-yl)-3-(3,4-dimethylphenyl)acrylic acid

  • Molecular Formula: C₁₆H₁₄ClNO₂
  • Molecular Weight : 287.74 g/mol
  • Key Differences :
    • Substituted with chlorine and 3,4-dimethylphenyl groups, enhancing steric bulk and altering electronic properties.
    • Melting Point : 201–202°C (lower than 3-(4-Pyridyl)acrylic acid due to reduced symmetry) .
    • ¹H-NMR : Features a singlet at δ 6.61 (=CH) and pyridine-H signals at δ 7.81–8.92, indicating distinct electronic environments .

(b) 3-(3-Pyridyl)acrylic Acid (Isomer)

  • Molecular Formula: C₈H₇NO₂ (same as this compound)
  • Key Differences: Pyridine substitution at the 3-position disrupts conjugation, reducing acidity (pKa ≈ 2.5 vs. ~2.0 for the 4-isomer) .

(c) Methyl 3-(4-Chloropyridin-3-yl)acrylate

  • Molecular Formula: C₉H₈ClNO₂
  • Molecular Weight : 197.62 g/mol
  • Key Differences :
    • Esterification (–COOCH₃) increases lipophilicity, making it more suitable as a synthetic intermediate .
    • Absence of free –COOH group reduces hydrogen-bonding capacity compared to this compound .

Aromatic Carboxylic Acids with Pyridyl Groups

(a) 3-(4-Pyridyl)benzoic Acid

  • Molecular Formula: C₁₂H₉NO₂
  • Molecular Weight : 199.20 g/mol
  • Key Differences :
    • Replaces acrylic acid with benzoic acid, creating a planar aromatic system.
    • Crystal Structure : Orthorhombic (Pbca space group) with O–H⋯N hydrogen bonds forming 1D chains .
    • Applications : Used in metal-organic frameworks (MOFs) due to rigid geometry .

(b) 3-(4-Methylbenzoyl)acrylic Acid

  • Molecular Formula : C₁₁H₁₀O₃
  • Molecular Weight : 190.20 g/mol
  • Key Differences :
    • Benzoyl substitution (–COC₆H₄CH₃) increases hydrophobicity (logP ≈ 2.5 vs. ~0.8 for this compound) .
    • Extended conjugation shifts UV absorption maxima (λmax ≈ 280 nm vs. 265 nm for pyridyl analogs) .

Natural and Bioactive Analogs

(a) Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Molecular Formula : C₉H₈O₄
  • Molecular Weight : 180.16 g/mol
  • Key Differences: Natural phenolic compound with antioxidant and anti-inflammatory properties . Two –OH groups on the benzene ring increase water solubility (≈10 mg/mL vs. <1 mg/mL for this compound) .

Biological Activity

3-(4-Pyridyl)acrylic acid, also known as trans-3-(4-pyridyl)acrylic acid (PYA), is a compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, antioxidant, and potential applications in various fields.

Chemical Structure and Synthesis

This compound features a pyridine ring fused to an acrylic acid moiety, resulting in an almost planar structure with an E-configuration around the double bond. The synthesis typically involves the reaction of malonic acid with 4-pyridinecarboxaldehyde under acidic conditions, yielding high purity and yield of the compound .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating inhibition of growth at low concentrations. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

2. Anticancer Properties

Recent investigations have revealed that PYA possesses anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptosis-related proteins. For instance, Feng et al. (2022) reported that PYA effectively inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and promoting apoptosis .

3. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Nouni et al. (2023) demonstrated that PYA effectively scavenges free radicals, thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .

4. Other Biological Activities

Additional studies have explored other potential applications of PYA:

  • Anti-inflammatory Effects : PYA has shown promise in reducing inflammation markers in animal models.
  • Neuroprotective Effects : Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative disorders like Alzheimer's disease .
  • Cosmetic Applications : Due to its antioxidant properties, PYA is being investigated for use in cosmetic formulations aimed at skin protection .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activities of this compound:

StudyFocusFindings
Feng et al., 2022AnticancerInduced apoptosis in breast cancer cell lines
Nouni et al., 2023AntioxidantEffective radical scavenger in oxidative stress models
Liu et al., 2024AntifungalDemonstrated antifungal activity against pathogenic fungi

These studies collectively underscore the multifaceted biological activities of PYA, suggesting its potential utility in pharmaceuticals and nutraceuticals.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Pyridyl)acrylic acid, and how are the products characterized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. One approach involves reacting pyridine-4-carbaldehyde with maleic acid in pyridine/piperidine under reflux, followed by crystallization from ethanol/water mixtures . Alternatively, malonic acid and pyridinecarbaldehyde can be condensed under acidic conditions . Characterization employs UV spectroscopy, 1H^1H/13C^{13}C-NMR, FT-IR, and mass spectrometry. Purity is confirmed via melting point analysis and TLC. For structural validation, single-crystal X-ray diffraction is used to determine bond lengths and angles .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

  • Methodological Answer : Single-crystal X-ray diffraction data are collected using a Bruker APEX2 CCD diffractometer with MoKα radiation (λ = 0.71069 Å). The structure is solved via direct methods (SHELXS) and refined with SHELXL, yielding parameters such as space group PbcaPbca, unit cell dimensions (a=13.839A˚,b=7.013A˚,c=19.469A˚a = 13.839 \, \text{Å}, b = 7.013 \, \text{Å}, c = 19.469 \, \text{Å}), and RR-factors (R1=0.045R_1 = 0.045). Hydrogen atoms are placed geometrically and refined isotropically . Data-to-parameter ratios (>17:1) ensure refinement reliability .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data for this compound across studies?

  • Methodological Answer : Discrepancies in unit cell parameters or space groups should be resolved by cross-validating refinement metrics (e.g., RR-factors, SS-values) and checking for twinning or absorption errors. Re-refinement using standardized software (e.g., SHELXL) ensures consistency. Comparing hydrogen-bonding networks and torsion angles with literature (e.g., Acta Crystallographica reports) can identify systematic errors .

Q. What is the role of this compound in constructing metal-organic frameworks (MOFs)?

  • Methodological Answer : The compound acts as a bifunctional linker in MOFs: the carboxylic acid group coordinates to metal ions (e.g., Zn2+^{2+}, Cu2+^{2+}) to form secondary building units (SBUs), while the pyridyl group stabilizes the framework through π-π interactions. Design principles involve matching SBU geometry (e.g., octahedral clusters) with linker symmetry to predict topology (e.g., pcu nets). Porosity is confirmed via gas adsorption (BET surface area >500 m2^2/g) .

Q. What methodologies enable the stereoselective synthesis of this compound derivatives?

  • Methodological Answer : Asymmetric Morita-Baylis-Hillman reactions can introduce chirality using organocatalysts (e.g., cinchona alkaloids). For example, reacting pyridine-4-carbaldehyde with methyl acrylate in the presence of β-isocupreidine yields enantiomerically enriched derivatives (ee >90%). Chiral HPLC or circular dichroism validates stereochemistry. Crystallographic analysis confirms absolute configuration .

Q. What safety considerations are critical when handling this compound in laboratory settings?

  • Methodological Answer : The compound exhibits hazards including skin irritation (H315), eye damage (H319), and respiratory irritation (H335). Handling requires PPE (gloves, goggles), fume hood use, and avoidance of dust formation. Spills should be neutralized with inert absorbents (e.g., vermiculite). Storage conditions: dark, dry, room temperature .

Properties

IUPAC Name

(E)-3-pyridin-4-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h1-6H,(H,10,11)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAYTINUCCRGDR-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5337-79-1, 84228-93-3
Record name 4-Pyridineacrylic acid
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Record name 4-Pyridineacrylic acid
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Record name 3-(4-pyridyl)acrylic acid
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Record name 3-(pyridin-4-yl)prop-2-enoic acid
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Synthesis routes and methods I

Procedure details

4-Pyridinecarboxaldehyde (18.96 g, 0.177 mol) and malonic acid (55.3 g, 0.53 mol) were placed in 200 ml of pyridine. Piperidine (5.25 ml, 0.053 mol) was added and the reaction was refluxed for 6 hours. The reaction mixture was cooled in an ice bath and then the white solid was filtered off and rinsed with ether and dried to afford 20.1 g of the subtitle compound. Concentration of the filtrate and then filtration and rinsing with ether resulted in recovery of another 2.2 g of product (84% total yield).
Quantity
18.96 g
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55.3 g
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5.25 mL
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200 mL
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Synthesis routes and methods II

Procedure details

Patent application WO 97/22584 describes the preparation of Donepezil by reaction of pyridine-4-carboxyaldehyde with malonic acid to give 3-(pyridin-4-yl)-2-propenoic acid, followed by hydrogenation of the double bond to give 3-(piperidin-4-yl)-2-propionic acid. Reaction of this intermediate with methyl chloroformate afforded 3-[N-(methyloxycarbonyl) piperidin-4-yl]propionic acid. This was followed by reaction with oxalyl chloride to give methyl 4-(2-chlorocarbonylethyl)piperidin-1-carboxylate. Reaction with 1,2-dimethoxybenzene in the presence of aluminum chloride afforded methyl 4-[3-(3,4-dimethoxyphenyl)-3-oxopropyl]piperidin-1-carboxylate. Reaction with tetramethyldiaminomethane afforded 4-[2-(3,4-dimethoxybenzoyl)allyl] piperidin-1-carboxylate. Reaction with sulfuric acid afforded methyl 4-(5,6-dimethoxy-1-oxoindan-2-yl)methylpiperidin-1-carboxylate. This was followed by treatment with base to give 5,6-dimethoxy-2-(piperidin-4-ylmethyl) indan-1-one, then reaction with benzyl bromide afforded Donepezil (Scheme 3).
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pyridine-4-carboxyaldehyde
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Synthesis routes and methods III

Procedure details

To a mixture of malonic acid (12 g), pyridine (7.6 g) in ethanol(41 ml) was added dropwise 4-pyridinecarbaldehyde (10.3 g) at 40° C. The mixture was stirred at 80° C. for 5 hours, then cooled to room temperature. The precipitate was filtered washed with ethanol and dried in vacuo to give 3-(4-pyridyl)-2-propenoic acid (10.4 g)
Quantity
12 g
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7.6 g
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41 mL
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10.3 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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